2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol

Descripción

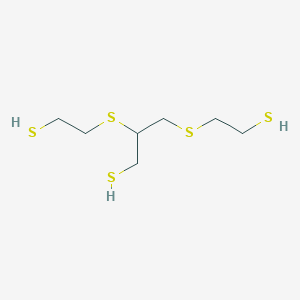

2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol (CAS 131538-00-6) is a trifunctional polythiol monomer with the molecular formula C₇H₁₆S₅ and a molecular weight of 260.53 g/mol . It is a colorless to pale yellow liquid with a density of 1.214 g/cm³ and a predicted boiling point of ~395.6°C . The compound is characterized by three reactive thiol (-SH) groups, enabling its use in high-performance crosslinked polymers.

Primary applications include:

- High-refractive index optical resins for lenses, enabling thinner and lighter designs .

- Polyurethane systems, particularly in combination with isocyanates like 1,4-bis(isocyanatomethyl)cyclohexane (H6XDI) for lens curing .

- Epoxy resin curing agents and specialty coatings for aerospace and military use .

Propiedades

IUPAC Name |

2,3-bis(2-sulfanylethylsulfanyl)propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S5/c8-1-3-11-6-7(5-10)12-4-2-9/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQYYYUSUCFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(CS)SCCS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888943 | |

| Record name | 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131538-00-6 | |

| Record name | 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131538-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 2,3-bis((2-mercaptoethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131538006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Thiol-Ene Radical Reactions

Thiol-ene chemistry is a cornerstone for synthesizing 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol. The reaction involves radical-mediated addition of thiols to alkenes, producing branched polythioethers. A representative protocol involves:

-

Reagents : 1,3-dichloropropane, sodium hydrosulfide (NaSH), and 2-mercaptoethanol.

-

Conditions : Reaction under nitrogen atmosphere at 60–80°C for 12–24 hours, initiated by azobisisobutyronitrile (AIBN) at 0.5–1.0 wt%.

-

Mechanism : AIBN generates radicals that abstract hydrogen from thiols, forming thiyl radicals. These add to the alkene, followed by chain transfer to another thiol.

Key Optimization Parameters :

-

Stoichiometric control to prevent oligomerization.

-

Temperature modulation to balance reaction rate and side-product formation.

Polyaddition Strategies

Polyaddition of cyclic dithiocarbonates with diamines offers a scalable route:

-

Reagents : Bis(five-membered cyclic dithiocarbonate), oligoether-containing diamines.

-

Conditions : Catalyzed by tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane) at 25–40°C.

-

Mechanism : Nucleophilic attack by amine on dithiocarbonate, releasing COS and forming thiourethane linkages.

Advantages :

-

Tunable polymer properties via diamine selection.

-

Minimal volatile byproducts compared to thiol-ene routes.

Industrial Production Methods

Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and purity:

-

System Design : Multi-stage tubular reactors with in-line monitoring.

-

Benefits : Enhanced heat/mass transfer, reduced side reactions.

Purification Techniques :

-

Distillation : Fractional distillation under reduced pressure (10–20 mmHg) isolates the product (boiling point: ~395°C).

-

Crystallization : Solvent-assisted crystallization (e.g., ethanol/water mixtures) achieves >99% purity.

Analytical Methods for Characterization

Structural Elucidation

Thermal Stability Assessment

-

Differential Scanning Calorimetry (DSC) : Glass transition temperatures (Tg) range from −20°C to 50°C, influenced by branching density.

-

Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C, with 50% mass loss by 300°C.

Comparative Analysis of Preparation Methods

| Method | Reagents/Catalysts | Temperature | Yield | Purity |

|---|---|---|---|---|

| Thiol-Ene Radical | AIBN, 1,3-dichloropropane | 60–80°C | 75–85% | 95–98% |

| Polyaddition | Tertiary amines, dithiocarbonate | 25–40°C | 80–90% | >99% |

| Continuous Flow | N/A | 80–100°C | 90–95% | >99% |

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The thiol groups in the compound are particularly reactive and can participate in the formation of disulfide bonds through oxidation reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of disulfides, while reduction reactions may yield the corresponding thiol derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHS

- Molecular Weight : 260.53 g/mol

- CAS Number : 131538-00-6

The compound features multiple thiol groups that contribute to its reactivity and utility in different chemical processes. Its structure allows for the formation of disulfide bonds and coordination complexes, making it valuable in both organic synthesis and material science.

Organic Synthesis

2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol serves as a crucial reagent in organic synthesis. It is utilized for the synthesis of complex molecules due to its ability to participate in various chemical reactions, including:

- Thiol-Ene Reactions : The compound can undergo thiol-ene reactions, which are essential for creating polymers and other materials.

- Ligand Formation : Its thiol groups allow it to act as a ligand in coordination chemistry, stabilizing metal complexes that are important in catalysis and materials development .

Material Science

The compound has been used in the formulation of high-refractive index polythiourethane resins. These resins exhibit excellent thermal and mechanical properties, making them suitable for applications in:

- Optical Lenses : The high refractive index makes DMPT-based resins ideal for use in ophthalmic lenses, providing clarity and durability .

- Coatings and Adhesives : DMPT is employed as a curing agent for epoxy resins, enhancing their performance characteristics in industrial applications .

Pharmaceutical Applications

In pharmaceutical research, DMPT acts as an intermediate in the synthesis of various bioactive compounds. Its thiol groups can facilitate the formation of disulfide bonds in peptides and proteins, which is crucial for maintaining structural integrity and biological activity .

Case Study 1: Polythiourethane Resins

A study published in the Journal of Applied Polymer Science demonstrated the synthesis of high-refractive index polythiourethane resin using DMPT and isocyanates. The resulting resin exhibited superior thermal stability (T = 102°C) and optical clarity (light transmittance = 87% at wavelengths 410–900 nm), making it suitable for high-performance optical applications .

Case Study 2: Curing Agent for Epoxy Resins

Research indicated that incorporating DMPT into epoxy formulations significantly improved mechanical properties and curing efficiency. The compound's unique structure facilitates cross-linking during the curing process, resulting in enhanced durability and resistance to environmental factors .

Mecanismo De Acción

The mechanism of action of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol involves its ability to form strong bonds with metals and other molecules through its thiol groups. These interactions can lead to the stabilization of metal complexes and the formation of disulfide bonds in proteins . The molecular targets of the compound include metal ions and cysteine residues in proteins, which are critical for the compound’s biological and chemical activities .

Comparación Con Compuestos Similares

Key Differences :

- Functionality : The trifunctional nature of this compound enables higher crosslinking density compared to DMDS and DMDO (both difunctional) but lower than Di-PETMP (hexafunctional) .

- Branching : Its branched structure enhances reactivity in polymer networks compared to linear analogs like DMDS .

Physical and Chemical Properties

| Property | This compound | DMDS | Di-PETMP |

|---|---|---|---|

| Density (g/cm³) | 1.214 | 1.064 (liquid) | ~1.3 (estimated) |

| Boiling Point (°C) | 395.6 (predicted) | 152–154 | >300 (decomposes) |

| Water Solubility | 12 mg/L at 20°C | Insoluble | Low |

Notable Findings:

Research Insights :

Actividad Biológica

2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol, commonly referred to as a polythiol compound, is recognized for its significant role in various chemical and biological applications. This compound, with the CAS number 131538-00-6, is primarily utilized as an organic synthesis intermediate and in pharmaceutical research. Its unique structure contributes to its diverse biological activities, which include antioxidant properties, potential therapeutic effects, and applications in polymer chemistry.

- Molecular Formula : CHS

- Molecular Weight : 260.53 g/mol

- Boiling Point : Approximately 395.6 °C

- Density : 1.214 g/cm³

- Water Solubility : 12 mg/L at 20 °C

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that the compound effectively protects cells from oxidative damage, which is crucial in preventing various diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .

Therapeutic Applications

The compound has been explored for its potential therapeutic applications:

- Anticancer Activity : In vitro studies have shown that this polythiol can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

- Neuroprotective Effects : Its antioxidant capabilities may also extend to neuroprotection, offering potential benefits in treating conditions like Alzheimer's disease .

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant efficacy of various thiol compounds, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. The IC50 value for this compound was determined to be lower than that of many common antioxidants, highlighting its potency .

Case Study 2: Polymer Applications

In polymer chemistry, this compound has been utilized to synthesize high-refractive index polythiourethane resins. These resins exhibit excellent thermal and mechanical properties, making them suitable for applications in optics and coatings. The synthesis process involves a thiol-isocyanate reaction where the resulting polymers demonstrate enhanced performance characteristics compared to traditional materials .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol, and what factors influence reaction efficiency?

The compound is synthesized via thiol-ene radical reactions and polyaddition strategies. For example, redox-active oxathiacrown macrocycles were prepared using thiol-ene reactions with controlled stoichiometry and radical initiators like AIBN . Poly(thiourethane)s are synthesized via polyaddition of bis(five-membered cyclic dithiocarbonate) with diamines containing soft oligoether segments. Key factors include catalyst selection (e.g., tertiary amines for thiol-isocyanate click reactions) and temperature control to avoid premature crosslinking .

Q. What physicochemical properties make this compound suitable for high-refractive-index polymers (HRIPs)?

Its sulfur-rich structure contributes to high polarizability, enabling HRIPs with refractive indices >1.70. Studies show that polythiourethanes derived from this monomer exhibit optimal optical clarity and mechanical strength when cured at 80–100°C using 1,3-bis(isocyanatomethyl)cyclohexane as a co-monomer .

Q. How is this compound characterized structurally and thermally?

- Structural analysis : NMR (¹H, ¹³C) confirms sulfur connectivity and branching. FTIR identifies thiol (-SH) and thiourethane (-N-C=S) groups.

- Thermal analysis : Differential scanning calorimetry (DSC) reveals glass transition temperatures (Tg) between −20°C to 50°C, depending on oligoether segment length in polymers. Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C .

Q. What safety precautions are required when handling this compound?

It is classified as harmful (H301, H317, H410) with acute oral toxicity (LD₅₀: 56–500 mg/kg). Use PPE (gloves, goggles), work in a fume hood, and avoid water contamination due to aquatic toxicity (EC₅₀: <1 mg/L for fish). Store sealed at 2–8°C .

Advanced Research Questions

Q. How do oligoether segments in diamines affect the thermal stability of poly(thiourethane)s derived from this compound?

Longer oligoether segments lower Tg (e.g., −10°C for PEG-based diamines vs. 30°C for rigid aromatic diamines) but improve flexibility. However, excessive ether content reduces thermal stability, with decomposition temperatures dropping from 280°C to 220°C. Balancing segment length and crosslinking density is critical for high-performance materials .

Q. What contradictions exist in reported refractive indices of polythiourethanes, and how can they be resolved?

Discrepancies arise from curing conditions and monomer ratios. For example, Zhang et al. (2021) reported n_D = 1.72 using a 1:1 thiol:isocyanate ratio, while Jia et al. (2019) observed n_D = 1.68 at a 1.2:1 ratio. Methodological standardization (e.g., curing under inert atmosphere, precise stoichiometry) minimizes variability .

Q. What strategies optimize thiol-isocyanate click reactions for minimal side products?

Q. How does this compound enable redox-active macromolecular structures?

Its multiple thiol groups facilitate the synthesis of redox-active oxathiacrown macrocycles via templated cyclization. These structures exhibit reversible disulfide formation, useful in stimuli-responsive materials and electrochemical sensors .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.